molecular formula C20H21F3N8O3S B1662816 Defactinib CAS No. 1073154-85-4

Defactinib

Numéro de catalogue: B1662816
Numéro CAS: 1073154-85-4
Poids moléculaire: 510.5 g/mol
Clé InChI: FWLMVFUGMHIOAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du defactinib implique plusieurs étapes, commençant par la préparation d'intermédiaires clésL'étape finale consiste à coupler ces intermédiaires pour former la molécule complète de this compound . Les méthodes de production industrielle se concentrent sur l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification.

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

Defactinib’s molecular architecture includes:

  • Pyrazine and pyrimidine rings : Sites for nucleophilic substitution.

  • Sulfonyl group (-SO₂-) : Susceptible to redox reactions.

  • Amide bond : Prone to hydrolysis under acidic/basic conditions.

  • Trifluoromethyl (-CF₃) group : Electron-withdrawing, stabilizing adjacent reactive centers .

Major Chemical Reactions

The following reactions have been experimentally characterized:

Reaction Type Reagents/Conditions Products Significance
Oxidation H₂O₂, KMnO₄, or O₃Sulfoxides → SulfonesModifies electron density for enhanced solubility.
Reduction NaBH₄, LiAlH₄Sulfonyl → Sulfide (-S-)Alters pharmacokinetic properties.
Nucleophilic Substitution NH₃, amines at pyrazine C-3Amino derivativesSynthesize analogs for structure-activity studies.
Hydrolysis HCl/NaOH, elevated temperatureCleavage of amide bondsDegradation pathway analysis.

Oxidation Pathways

  • Sulfone Formation : Oxidation of the sulfonyl group enhances polarity, improving aqueous solubility for formulation.

  • Stability : Sulfones exhibit greater metabolic stability compared to sulfides in preclinical models.

Reduction and Substitution

  • Sulfide Derivatives : Reduction products show altered FAK-binding affinity, aiding in mechanistic studies.

  • Pyrazine Functionalization : Substitution at C-3 with amines generates analogs with improved selectivity for FAK vs. PYK2.

Hydrolysis Studies

  • Amide Bond Cleavage : Hydrolytic degradation under acidic conditions (pH < 3) informs gastric stability profiles.

Applications De Recherche Scientifique

Defactinib has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study FAK inhibition and its effects on cellular processes.

    Biology: Investigated for its role in modulating cell adhesion, migration, and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .

    Industry: Utilized in the development of new cancer therapies and as a tool in drug discovery research.

Mécanisme D'action

Defactinib exerts its effects by inhibiting FAK, a protein involved in integrin-mediated signal transduction pathways. By blocking FAK activity, this compound disrupts several downstream signaling pathways, including RAS/MEK/ERK and PI3K/Akt. This inhibition leads to reduced tumor cell migration, proliferation, survival, and angiogenesis .

Comparaison Avec Des Composés Similaires

Le defactinib est comparé à d'autres inhibiteurs de la FAK tels que le VS-4718 et le TAE-226. Bien que tous ces composés ciblent la FAK, le this compound est réputé pour sa sélectivité et sa puissance. Il a été démontré qu'il médiatise la résistance à de multiples agents anticancéreux, ce qui en fait un ajout précieux aux thérapies combinées . D'autres composés similaires incluent l'avutometinib, qui cible la voie RAF/MEK et est souvent utilisé en combinaison avec le this compound pour des effets thérapeutiques améliorés .

Conclusion

Le this compound est un composé prometteur avec un potentiel significatif en thérapie anticancéreuse. Sa capacité à inhiber la FAK et à perturber les voies de signalisation critiques en fait un outil précieux dans les milieux de recherche et cliniques. Des études en cours continuent d'explorer son plein potentiel et ses applications dans divers domaines.

Activité Biologique

Defactinib (VS-6063) is a potent and selective inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), with an IC50 of 0.6 nM for both kinases. This compound has garnered attention for its potential in treating various cancers, particularly those with KRAS mutations.

FAK plays a critical role in cellular processes such as adhesion, migration, and survival, particularly in cancer cells. By inhibiting FAK, this compound disrupts these processes, leading to reduced tumor growth and enhanced sensitivity to other therapies. The selectivity of this compound for FAK over other kinases (>100-fold) allows for targeted therapeutic strategies with minimal off-target effects .

Efficacy in Various Cancers

This compound has been evaluated in several clinical trials, demonstrating varying degrees of efficacy across different cancer types:

  • Non-Small Cell Lung Cancer (NSCLC) : In a Phase 2 study involving heavily pretreated patients with KRAS mutant NSCLC, this compound monotherapy showed modest clinical activity. Out of 55 patients, 28% met the progression-free survival (PFS) endpoint at 12 weeks, with a median PFS of 45 days. Adverse events were primarily low-grade and manageable .
  • Pancreatic Ductal Adenocarcinoma (PDAC) : A study combining this compound with pembrolizumab and gemcitabine reported an 80% disease control rate in refractory PDAC patients. The median overall survival was 7.8 months, indicating promising preliminary efficacy .
  • Ovarian Cancer : The combination of this compound with avutometinib has shown significant response rates in patients with recurrent low-grade serous ovarian cancer. The overall response rate was 31%, with higher rates observed in KRAS mutant populations .

Case Studies

  • KRAS Mutant NSCLC :
    • Population : Heavily pretreated patients
    • Results : 28% met the 12-week PFS endpoint; median PFS was 45 days.
    • Adverse Events : Fatigue and gastrointestinal issues were common but generally mild .
  • Recurrent Low-Grade Serous Ovarian Cancer :
    • Combination Therapy : this compound + avutometinib
    • Results : Disease control rate at 6 months was 61%, with significant responses noted across KRAS mutant and wild-type populations .

Comparative Data Table

Cancer TypeCombination TherapyOverall Response RateMedian PFSNotable Adverse Events
Non-Small Cell Lung CancerThis compound MonotherapyModest45 daysFatigue, gastrointestinal
Pancreatic Ductal AdenocarcinomaThis compound + Pembrolizumab + Gemcitabine80%3.6 monthsNone reported
Ovarian CancerThis compound + Avutometinib31%12.9 monthsMild nausea, fatigue

Safety Profile

This compound is generally well tolerated, with minimal drug-drug interactions and consistent bioavailability independent of food intake. Common side effects include low-grade nausea, fatigue, headache, and reversible hyperbilirubinemia. The recommended phase II dose is established at 400 mg orally twice daily .

Propriétés

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025937
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073154-85-4
Record name Defactinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Defactinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFACTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defactinib
Reactant of Route 2
Reactant of Route 2
Defactinib
Reactant of Route 3
Reactant of Route 3
Defactinib
Reactant of Route 4
Reactant of Route 4
Defactinib
Reactant of Route 5
Reactant of Route 5
Defactinib
Reactant of Route 6
Reactant of Route 6
Defactinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.